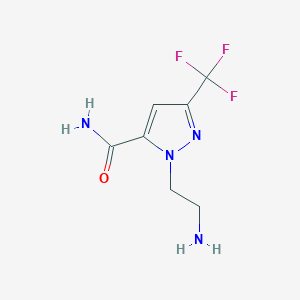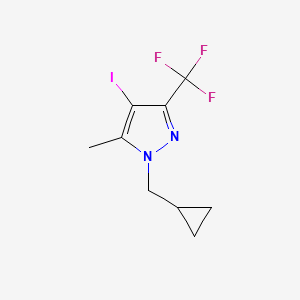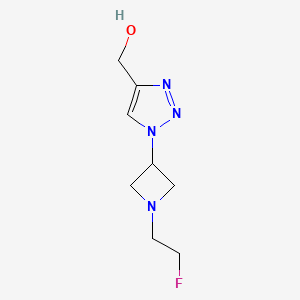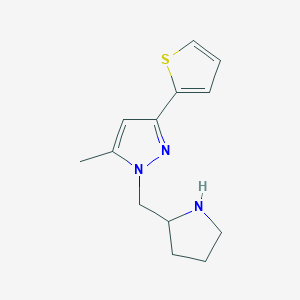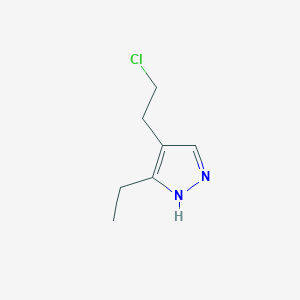
2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile
説明
The compound “2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains a phenyl group (a ring of 6 carbon atoms, similar to benzene), a nitrile group (-CN), and a fluoroethyl group (-CH2-CH2-F).
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, phenyl group, and nitrile group would all contribute to the overall structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of the nitrile group could influence the compound’s polarity, solubility, and reactivity .科学的研究の応用
Fluoride Sensing
A study by Peng et al. (2005) investigated derivatives similar to 2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile as colorimetric and fluorescent chemosensors for fluoride. These compounds showed significant spectral changes upon fluoride addition, including a red shift in absorption and fluorescence emission, attributed to proton-transfer mechanisms. This finding underscores the potential of such compounds in selective fluoride detection, which could be tuned by modifying the electron push-pull properties on the phenyl group (Peng et al., 2005).
Synthesis of Fluorinated Heterocycles
Breen et al. (2014) described the fluorination of pyrazole substrates, leading to the creation of difluoropyrazoles and fluoropyrazole derivatives. This research highlights a method for introducing fluorine atoms into pyrazole rings, potentially useful in synthesizing compounds with enhanced biological activity or material properties (Breen et al., 2014).
Synthesis of Pyrazole Derivatives
Ali et al. (2016) explored the aldol condensation of 3-acetyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile with benzaldehyde, leading to new pyrazole, pyrimidine, and azolopyrimidine derivatives. This work demonstrates the versatility of pyrazole derivatives as scaffolds for synthesizing a wide range of heterocyclic compounds (Ali et al., 2016).
Lewis Acidity Sensing
Hirano et al. (2010) investigated metal-ion complexation with imidazopyrazinone derivatives, showing changes in UV/vis absorption and fluorescence properties upon metal binding. This suggests the utility of such compounds in detecting and quantifying metal ions based on their Lewis acidity, which could be relevant in environmental monitoring and chemical sensing (Hirano et al., 2010).
将来の方向性
特性
IUPAC Name |
2-[2-(2-fluoroethyl)-5-phenylpyrazol-3-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3/c14-7-9-17-12(6-8-15)10-13(16-17)11-4-2-1-3-5-11/h1-5,10H,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAXRZLKZKOLJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)CC#N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(5-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1492663.png)

